Enantiomeric Potency Ratio: (−)-Pinacidil Is Approximately 20-Fold More Potent Than (+)-Pinacidil in Vascular Smooth Muscle Relaxation
In direct head-to-head studies using purified enantiomers, (−)-pinacidil (equivalent to (R)-pinacidil, CAS 113563-71-6) was approximately 20 times more potent than (+)-pinacidil in inhibiting spontaneous mechanical activity and noradrenaline-induced contractions in rat portal vein and aorta [1]. The potency difference was evident across multiple vascular preparations, establishing that the (R)-(−)-enantiomer carries the preponderance of vasorelaxant activity.
| Evidence Dimension | Vasorelaxant potency in isolated rat vascular preparations |
|---|---|
| Target Compound Data | (−)-Pinacidil: approximately 20-fold more potent than (+)-enantiomer (exact fold ratio reported as ~20) |
| Comparator Or Baseline | (+)-Pinacidil: approximately 20-fold less potent than (−)-enantiomer |
| Quantified Difference | ~20-fold potency advantage for (−)-pinacidil over (+)-pinacidil |
| Conditions | Rat portal vein (spontaneous mechanical activity) and rat aorta (noradrenaline-induced contractions); purified enantiomers studied in vitro |
Why This Matters
A 20-fold potency differential means that racemic pinacidil contains 50% of material that is essentially inactive in this assay, introducing variability and requiring higher total drug concentrations; use of the pure (R)-enantiomer eliminates this confound and enables accurate potency determination.
- [1] Weston AH, Bray KM, Duty S, et al. In vitro studies on the mode of action of pinacidil. Drugs. 1988;36 Suppl 7:10-28. doi:10.2165/00003495-198800367-00004. Note: Reports (−)-pinacidil ~20× more potent than (+)-pinacidil. View Source
